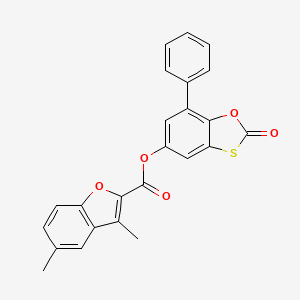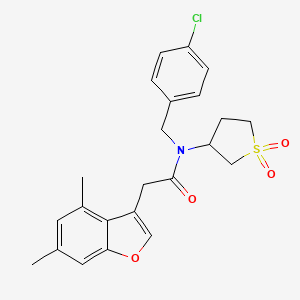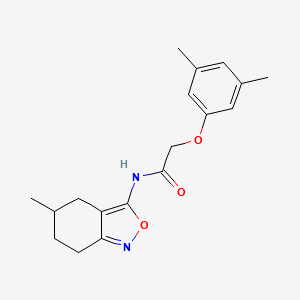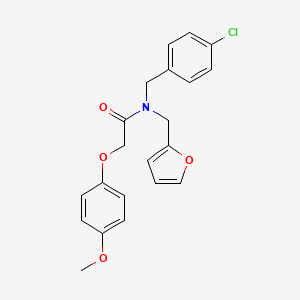
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3,5-dimethyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives, followed by further functionalization to introduce the benzofuran moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvent systems to enhance yield and purity. Techniques like microwave-assisted synthesis and solvent-free conditions are often employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzofuran derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antiviral properties .
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE is unique due to its combined benzoxathiol and benzofuran moieties, which confer a distinct set of chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H16O5S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3,5-dimethyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C24H16O5S/c1-13-8-9-19-17(10-13)14(2)21(28-19)23(25)27-16-11-18(15-6-4-3-5-7-15)22-20(12-16)30-24(26)29-22/h3-12H,1-2H3 |
InChI Key |
UYSSNMXFQXUEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)OC3=CC(=C4C(=C3)SC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11406262.png)
![11-methyl-7-(4-methyl-3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11406263.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406267.png)
![1-(2-chlorophenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406281.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406290.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11406297.png)
![6-ethyl-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11406303.png)

![5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11406325.png)
![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11406331.png)
![{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone](/img/structure/B11406334.png)
